
6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-morpholinyl)naphthalene-2,3-dicarbonitrile is a member of naphthalenes.
Scientific Research Applications
Synthesis and Structure Analysis Chen et al. (2011) conducted a study involving the synthesis of a compound closely related to 6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile. This research focused on the synthesis via a multicomponent reaction and the examination of molecular conformation and intermolecular hydrogen bonding, contributing to understanding the structural aspects of such compounds (Chen et al., 2011).
Nucleophilic Reactions in Synthesis Fei, Slawin, and Woollins (2001) explored the reactivity of a similar compound, focusing on nucleophilic reactions. This study provides insights into how compounds like 6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile could react with various nucleophiles, forming new chemical structures and potentially leading to diverse applications (Fei, Slawin, & Woollins, 2001).
Antibacterial Activity Research by Cai Zhi (2010) on a structurally related molecule emphasized its potential antibacterial activity. This study highlights the relevance of such compounds in developing new antibacterial agents (Cai Zhi, 2010).
Eco-Friendly Synthesis Approaches Damera and Pagadala (2023) discussed an eco-friendly approach for constructing multifunctionalized benzenes, which is relevant to the synthesis of compounds like 6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile. This research emphasizes the importance of green chemistry principles in the synthesis of such compounds (Damera & Pagadala, 2023).
Spectrophotometric Applications Gautam, Bansal, and Puri (1981) explored the use of a morpholine-based reagent for the spectrophotometric determination of various metals, demonstrating the analytical applications of morpholine derivatives in chemical analysis (Gautam, Bansal, & Puri, 1981).
properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-morpholin-4-ylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H13N3O/c17-10-14-7-12-1-2-16(19-3-5-20-6-4-19)9-13(12)8-15(14)11-18/h1-2,7-9H,3-6H2 |
InChI Key |
MNPHKJOTGDBSIR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=CC(=C(C=C3C=C2)C#N)C#N |
Canonical SMILES |
C1COCCN1C2=CC3=CC(=C(C=C3C=C2)C#N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




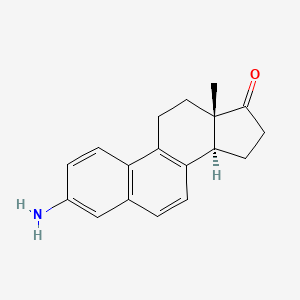
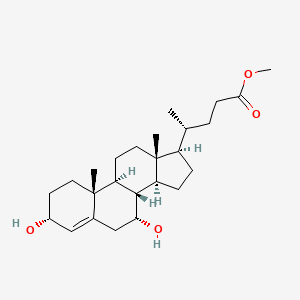
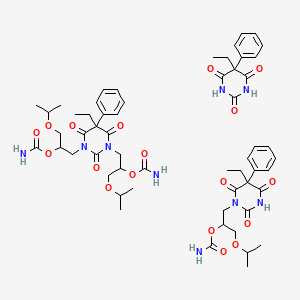
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
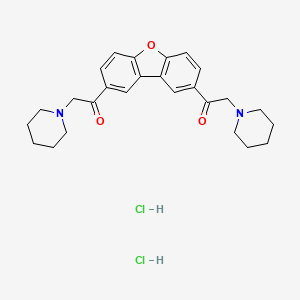


![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
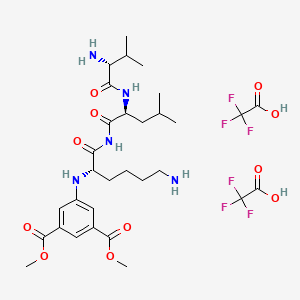
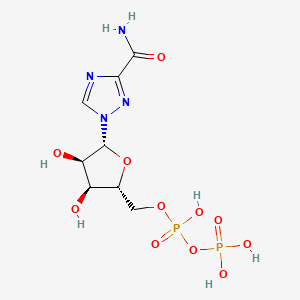
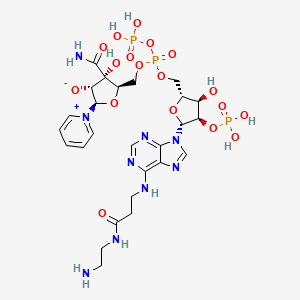
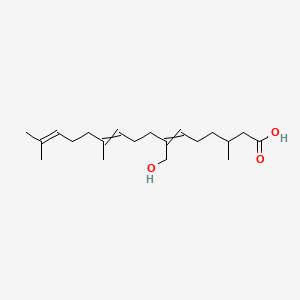
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)